molecular formula C13H20N2O2S B1395147 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine CAS No. 1220039-19-9

5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine

Cat. No.: B1395147
CAS No.: 1220039-19-9
M. Wt: 268.38 g/mol
InChI Key: LYDKWTZGNRJDPJ-UHFFFAOYSA-N
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Description

The compound “3-[(4-Methyl-1-piperidinyl)sulfonyl]benzeneboronic acid” is a related compound with a molecular formula of C12H18BNO4S and a molecular weight of 283.15 g/mol . It’s a Thermo Scientific brand product that was originally part of the Alfa Aesar product portfolio .


Molecular Structure Analysis

The molecular structure of “3-[(4-Methyl-1-piperidinyl)sulfonyl]benzeneboronic acid” includes a piperidine ring attached to a sulfonyl group, which is further attached to a phenyl ring . The exact structure of “5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine” could not be found.


Physical and Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Methyl-1-piperidinyl)sulfonyl]benzeneboronic acid” include a molecular weight of 283.15 g/mol and a molecular formula of C12H18BNO4S . No further details were found.

Scientific Research Applications

Lymphatic System Modulation

Research indicates that derivatives of 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine, specifically 5‐hydroxytryptamine (5‐HT), play a role in modulating lymphatic vessel pumping by eliciting KATP channel-mediated smooth muscle hyperpolarization. This process decreases the frequency and amplitude of spontaneous transient depolarizations (STDs) in lymphatic vessels, which is mediated by the activation of 5‐HT7 receptors coupled to cAMP production (Chan & Der Weid, 2003).

Receptor Agonism and Antagonism

Compounds related to this compound have been shown to be potent and selective agonists at the human beta(3)-adrenergic receptor, displaying low affinities for beta(1)- and beta(2)-ARs. This suggests potential applications in treatments where beta(3) receptor agonism is beneficial (Hu et al., 2001).

Neurological and Cognitive Enhancements

Derivatives of this compound have been explored for their potential in treating central nervous system (CNS) disorders. N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has led to the identification of potent and selective 5-HT7 receptor antagonists with distinct antidepressant-like and pro-cognitive properties, showing potential for the treatment of CNS disorders (Canale et al., 2016).

Cardiovascular Applications

The compound has been studied for its cardiovascular effects, particularly in relation to hypotension. Research has shown that 5-carboxamidotryptamine (5-CT), a derivative, produces hypotensive responses in anesthetized rats, mediated by 5-HT(1B/1D) receptors, suggesting potential applications in blood pressure regulation (Terrón et al., 2007).

Anticancer Potential

A study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to this compound, demonstrated potential as anticancer agents. The synthesized compounds showed promising activity against cancer, indicating potential for further exploration in anticancer treatments (Rehman et al., 2018).

Safety and Hazards

“3-[(4-Methyl-1-piperidinyl)sulfonyl]benzeneboronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to handle it with appropriate safety measures .

Properties

IUPAC Name

5-(4-methylpiperidin-1-yl)-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-5-7-15(8-6-10)11-3-4-13(12(14)9-11)18(2,16)17/h3-4,9-10H,5-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDKWTZGNRJDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001200405
Record name 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-19-9
Record name 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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